

The Advent and Application of Benzyltrimethylammonium Tribromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyltrimethylammonium tribromide*

Cat. No.: *B15548377*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium tribromide (BTMA-Br₃), a stable, crystalline, and versatile reagent, has emerged as a significant tool in organic synthesis. This whitepaper provides an in-depth exploration of its discovery, history, and multifaceted applications as a brominating and oxidizing agent. It serves as a technical guide, offering detailed experimental protocols for its synthesis and use in key chemical transformations. Quantitative data are systematically presented in tabular format for ease of reference. Furthermore, this guide incorporates visualizations of reaction pathways and experimental workflows using the DOT language to provide a clear and logical representation of the chemical processes involved.

Discovery and Historical Context

The development of **Benzyltrimethylammonium tribromide** is rooted in the broader history of quaternary ammonium salts and their application in organic chemistry. Quaternary ammonium compounds, characterized by a central positively charged nitrogen atom bonded to four organic groups, have been known for their diverse properties, including their use as antimicrobials and surfactants.

A pivotal moment in the application of such salts was the advent of Phase-Transfer Catalysis (PTC) in the mid-20th century. Pioneers like Charles Starks coined the term and elucidated the "extraction mechanism," where a quaternary ammonium cation facilitates the transfer of an anion from an aqueous phase to an organic phase, thereby enabling reactions between immiscible reactants. This principle laid the groundwork for the development of a wide array of phase-transfer catalysts, including those that could act as carriers for reactive species like halogens.

While the synthesis of various quaternary ammonium polyhalides was explored in the latter half of the 20th century, the systematic study and popularization of **Benzyltrimethylammonium tribromide** as a convenient and selective brominating agent are largely attributed to the extensive work of Professor Shoji Kajigaeshi and his research group in Japan during the late 1980s. Their publications detailed the synthesis of BTMA-Br₃ and demonstrated its efficacy in a multitude of organic transformations, establishing it as a safer and more manageable alternative to hazardous liquid bromine.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The key properties of **Benzyltrimethylammonium tribromide** are summarized in the tables below.

Table 1: General Physicochemical Properties

Property	Value
Chemical Formula	C ₁₀ H ₁₆ Br ₃ N
Molecular Weight	389.96 g/mol [1]
Appearance	Yellow to orange crystalline powder [1]
Melting Point	99-101 °C [1]
Solubility	Soluble in DMSO (slightly), Methanol (slightly) [1]
CAS Number	111865-47-5 [1]

Table 2: Spectroscopic Data

Spectroscopic Technique	Key Data and Observations
¹ H NMR	Spectra available in chemical databases. [2]
¹³ C NMR	Spectra available in chemical databases. [2]
Infrared (IR)	Spectra available in chemical databases, typically showing characteristic peaks for the aromatic ring and alkyl groups. [2]

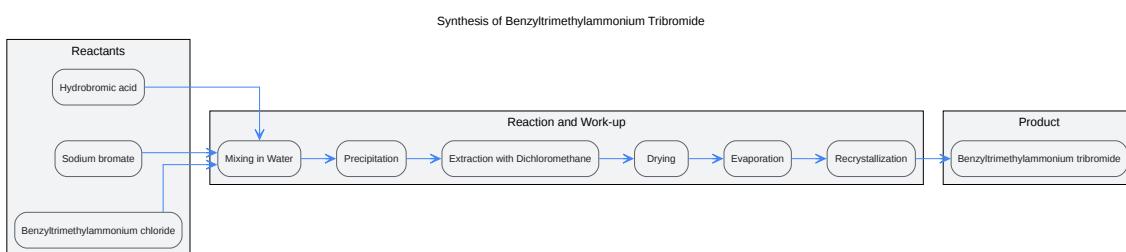
Synthesis of Benzyltrimethylammonium Tribromide

The preparation of **Benzyltrimethylammonium tribromide** is a straightforward procedure that can be readily performed in a standard laboratory setting. The most common and efficient method, as described by Kajigaeshi and his co-workers, involves the reaction of Benzyltrimethylammonium chloride with sodium bromate and hydrobromic acid.

Experimental Protocol for Synthesis

Reaction Scheme:

Materials:


- Benzyltrimethylammonium chloride
- Sodium bromate (NaBrO₃)
- Hydrobromic acid (HBr, 47%)
- Dichloromethane (CH₂Cl₂)
- Diethyl ether ((C₂H₅)₂O)
- Magnesium sulfate (MgSO₄)

Procedure:

- In a suitable reaction vessel, dissolve **Benzyltrimethylammonium chloride** (e.g., 60 mmol) and sodium bromate (e.g., 30 mmol) in water.
- While stirring at room temperature, slowly add hydrobromic acid (e.g., 180 mmol).
- A solid precipitate of **Benzyltrimethylammonium tribromide** will form.
- Extract the product with dichloromethane (4 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Evaporate the solvent in vacuo to obtain the crude product.
- Recrystallize the residue from a dichloromethane-ether mixture (10:1) to yield pure **Benzyltrimethylammonium tribromide** as orange crystals.

Expected Yield: ~78%

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Benzyltrimethylammonium tribromide**.

Applications in Organic Synthesis

Benzyltrimethylammonium tribromide is a versatile reagent with a broad range of applications in organic synthesis, primarily as a brominating agent and a mild oxidant. Its solid nature and stability make it a safer and more convenient alternative to liquid bromine.

Bromination Reactions

BTMA-Br₃ is highly effective for the electrophilic bromination of a variety of organic compounds. The selectivity of the bromination can often be controlled by the stoichiometry of the reagent and the reaction conditions.

Experimental Protocol:

Reaction Scheme:

Materials:

- Phenolic substrate
- **Benzyltrimethylammonium tribromide**
- Dichloromethane (CH₂Cl₂)
- Methanol (CH₃OH)

Procedure:

- Dissolve the phenolic substrate in a mixture of dichloromethane and methanol.
- Add the desired stoichiometric amount of **Benzyltrimethylammonium tribromide** to the solution at room temperature.

- Stir the reaction mixture for a specified time (typically 1 hour) until the orange color of the tribromide disappears.
- Evaporate the solvent.
- The resulting residue can be purified by standard methods such as recrystallization or column chromatography to afford the polybromophenol.

Quantitative Data (Example):

Phenolic Substrate	Molar Ratio (Substrate:BTMA- Br3)	Product	Yield (%)
Phenol	1:3	2,4,6-Tribromophenol	95
o-Cresol	1:2	4,6-Dibromo-o-cresol	92
p-Cresol	1:2	2,6-Dibromo-p-cresol	98

(Data adapted from the work of Kajigaeshi et al.)

BTMA-Br3 can also be used for the selective bromination of acetanilides, providing a convenient route to bromo-substituted anilines after hydrolysis.

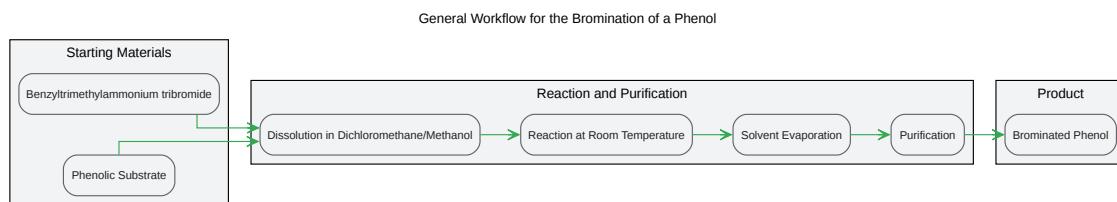
Oxidation Reactions

Benzyltrimethylammonium tribromide serves as a mild oxidizing agent for various functional groups.

Experimental Protocol:

Reaction Scheme (Secondary Alcohol):

Materials:


- Alcoholic substrate

- **Benzyltrimethylammonium tribromide**
- Appropriate solvent (e.g., carbon tetrachloride or acetic acid)
- Buffer (e.g., Na₂HPO₄ or CH₃CO₂Na)

Procedure:

- Dissolve the alcohol in the chosen solvent.
- Add the buffer to the solution.
- Add a stoichiometric amount of **Benzyltrimethylammonium tribromide**.
- Heat the reaction mixture (e.g., 60-70 °C) with stirring for the required duration.
- Upon completion, the reaction mixture is worked up by extraction and purified to yield the corresponding carbonyl compound.

Reaction Workflow Diagram: Bromination of a Phenol

[Click to download full resolution via product page](#)

Caption: General workflow for the bromination of a phenolic substrate.

Safety and Handling

Benzyltrimethylammonium tribromide is a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust.
- Store in a cool, dry place away from light and moisture.

Conclusion

Benzyltrimethylammonium tribromide has established itself as a valuable and practical reagent in the arsenal of synthetic organic chemists. Its development, largely driven by the pioneering work of Shoji Kajigaishi's research group, has provided a safer and more controllable alternative to elemental bromine for a variety of bromination and oxidation reactions. The straightforward synthesis, stability, and crystalline nature of BTMA-Br₃ contribute to its utility in both academic research and industrial applications, including the synthesis of pharmaceutical intermediates and other fine chemicals. This technical guide has provided a comprehensive overview of its history, properties, synthesis, and applications, with the aim of facilitating its effective and safe use by researchers and professionals in the field of drug development and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyltrimethylammonium tribromide | 111865-47-5 [chemicalbook.com]
- 2. Benzyltrimethylammonium Tribromide [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Advent and Application of Benzyltrimethylammonium Tribromide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15548377#discovery-and-history-of-benzyltrimethylammonium-tribromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com